molecular formula C18H30ClNO2 B13745573 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride CAS No. 41457-12-9

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride

Cat. No.: B13745573
CAS No.: 41457-12-9
M. Wt: 327.9 g/mol
InChI Key: IOAIVQXWYZTQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by the presence of an azetidine ring, a phenoxy group, and multiple methyl groups. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: This step involves the reaction of the azetidine derivative with a phenol derivative under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Azetidineethanol: Lacks the phenoxy and methyl groups.

    2,6-Dimethylphenoxyethanol: Lacks the azetidine ring and additional methyl groups.

    Tetramethylazetidine: Lacks the phenoxy group.

Uniqueness

1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

CAS No.

41457-12-9

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-13-8-7-9-14(2)16(13)21-11-15(20)10-19-17(3,4)12-18(19,5)6;/h7-9,15,20H,10-12H2,1-6H3;1H

InChI Key

IOAIVQXWYZTQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C[NH+]2C(CC2(C)C)(C)C)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.